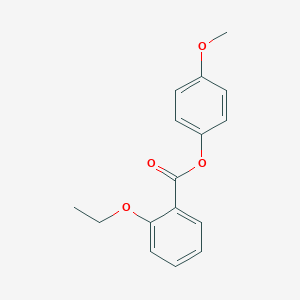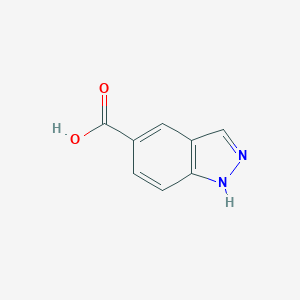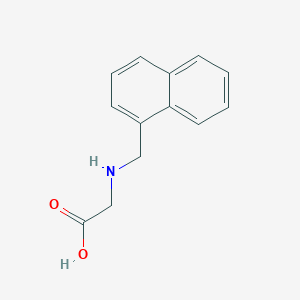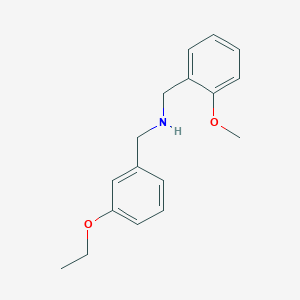![molecular formula C20H23Cl2N3 B268092 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine, commonly known as DMBA-NEt, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various biological processes, including learning, memory, and inflammation. The purpose of
Wissenschaftliche Forschungsanwendungen
DMBA-NEt has been used extensively in scientific research to study the function and properties of the α7nAChR. This receptor is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to selectively activate the α7nAChR, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
Wirkmechanismus
DMBA-NEt selectively activates the α7nAChR by binding to the receptor's orthosteric site. This binding induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects
DMBA-NEt has been shown to have various biochemical and physiological effects, including the modulation of inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. Additionally, DMBA-NEt has been shown to improve cognitive function by enhancing learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA-NEt has several advantages for lab experiments, including its high selectivity for the α7nAChR and its ability to activate the receptor without desensitization. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, DMBA-NEt has some limitations, including its complex synthesis method and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for DMBA-NEt research. One potential direction is the development of DMBA-NEt derivatives with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the study of DMBA-NEt in various disease models, including neurodegenerative diseases and inflammatory disorders. Additionally, the use of DMBA-NEt in combination with other compounds may lead to the development of novel therapeutics for various diseases.
Synthesemethoden
DMBA-NEt is typically synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde to form 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with N,N-dimethylethylenediamine to form DMBA-NEt. The synthesis of DMBA-NEt is a complex process that requires specialized equipment and expertise.
Eigenschaften
Produktname |
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine |
|---|---|
Molekularformel |
C20H23Cl2N3 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H23Cl2N3/c1-24(2)10-9-23-12-16-14-25(20-6-4-3-5-18(16)20)13-15-7-8-17(21)11-19(15)22/h3-8,11,14,23H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
GNWXHGMSOFHVOQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)





![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)